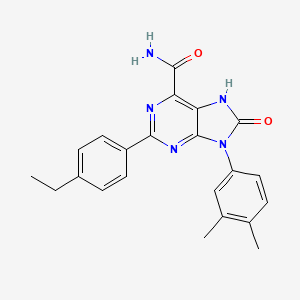

9-(3,4-dimetilfenil)-2-(4-etilfenil)-8-oxo-8,9-dihidro-7H-purina-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.

BenchChem offers high-quality 9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- La estructura del compuesto sugiere una posible actividad antiviral. Los investigadores han explorado sus efectos contra los virus de ARN y ADN, incluidos los herpesvirus, la influenza y el VIH. Al inhibir la replicación viral, podría servir como un candidato prometedor para el desarrollo de fármacos .

- (3,4-dimetilfenil)(4-etilfenil)metanamina exhibe efectos antiinflamatorios. Puede modular las respuestas inmunitarias y reducir la inflamación en condiciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y la dermatitis .

- Los estudios preclínicos indican que este compuesto interfiere con el crecimiento de las células cancerosas. Puede inhibir enzimas específicas involucradas en la progresión tumoral. Los investigadores están investigando su potencial como complemento de la quimioterapia existente o como tratamiento independiente .

- Las enfermedades neurodegenerativas, como el Alzheimer y el Parkinson, implican estrés oxidativo e inflamación. Las propiedades antioxidantes de este compuesto podrían proteger las neuronas y potencialmente retrasar la progresión de la enfermedad .

- Algunos estudios sugieren que (3,4-dimetilfenil)(4-etilfenil)metanamina tiene propiedades analgésicas. Puede modular las vías del dolor, haciéndolo relevante para el manejo del dolor crónico .

- Los investigadores están investigando su impacto en las vías metabólicas, incluida la regulación de la glucosa y el metabolismo de los lípidos. Podría desempeñar un papel en el manejo de afecciones como la diabetes y la obesidad .

Agentes Antivirales

Propiedades Antiinflamatorias

Terapia del Cáncer

Neuroprotección

Efectos Analgésicos

Trastornos Metabólicos

Actividad Biológica

The compound 9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C23H23N5O2

- Molecular Weight : 401.5 g/mol

- CAS Number : 1185008-27-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from purine derivatives. Key steps include:

- Substitution Reactions : Introducing the 3,4-dimethylphenyl and 4-ethylphenyl groups.

- Catalysis : Utilizing catalysts such as palladium or copper to facilitate reactions under controlled conditions.

Biological Activity Overview

Research indicates that purine derivatives exhibit a wide range of biological activities, including:

- Antiviral : Some derivatives have shown efficacy against viruses like HIV and HCV.

- Antitumor : Certain compounds demonstrate cytotoxic effects on various cancer cell lines.

- Anti-inflammatory : Inhibition of inflammatory pathways has been observed in some studies.

Antiviral Activity

Studies have indicated that purine derivatives can inhibit viral replication. For instance:

- A related compound demonstrated an IC50 value of 2.95 μM against HIV reverse transcriptase, suggesting potential for antiviral applications .

Antitumor Activity

Research has shown that purine derivatives can be cytotoxic to tumor cells:

- Compounds similar to the target compound have been reported to inhibit macromolecular synthesis in cultured HeLa cells, indicating potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of purine derivatives are significant:

- In vitro studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines, which may contribute to their therapeutic effects .

Case Studies and Research Findings

Propiedades

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-4-14-6-8-15(9-7-14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)16-10-5-12(2)13(3)11-16/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIMVLUCQKWLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.